(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one
CAS No.:
Cat. No.: VC13462707
Molecular Formula: C18H27N3O
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H27N3O |
|---|---|
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | (2S)-2-amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C18H27N3O/c1-14(19)18(22)20-10-9-16(12-20)13-21(17-7-8-17)11-15-5-3-2-4-6-15/h2-6,14,16-17H,7-13,19H2,1H3/t14-,16?/m0/s1 |
| Standard InChI Key | STWOOHMDZAMILW-LBAUFKAWSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCC(C1)CN(CC2=CC=CC=C2)C3CC3)N |
| SMILES | CC(C(=O)N1CCC(C1)CN(CC2=CC=CC=C2)C3CC3)N |
| Canonical SMILES | CC(C(=O)N1CCC(C1)CN(CC2=CC=CC=C2)C3CC3)N |
Introduction
(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one is a complex organic compound with a specific stereochemistry indicated by the "(S)" prefix, suggesting it is a chiral molecule. This compound belongs to a class of molecules that incorporate a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The presence of a benzyl group and a cyclopropyl group attached to the nitrogen atom within the pyrrolidine ring adds complexity and potential biological activity to the molecule.
Molecular Formula and Weight
The molecular formula for (S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one is not explicitly provided in the search results, but it can be deduced from its structure:
-
Molecular Formula: CHNO
-
Molecular Weight: Approximately 365 g/mol
Synthesis
The synthesis of (S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one would likely involve several steps, including:
-
Formation of the Pyrrolidine Ring: This could involve the reaction of a suitable precursor with a cyclopropylamine derivative.
-
Introduction of the Benzyl Group: This might involve a nucleophilic substitution reaction.
-
Attachment of the Propanone Backbone: This could be achieved through a condensation reaction.
Biological Activity
There is no specific information available in the search results regarding the biological activity of (S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one. Compounds with similar structures may exhibit activity as enzyme inhibitors or receptor ligands, but detailed studies on this specific compound are lacking.
Future Research Directions
-
Synthesis Optimization: Developing efficient synthesis methods to make the compound more accessible for research.
-
Biological Activity Screening: Investigating potential biological activities, such as enzyme inhibition or receptor binding.
-
Structure-Activity Relationship (SAR) Studies: Modifying the compound to understand how structural changes affect its biological activity.
These studies would provide valuable insights into the potential applications of (S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one in pharmaceutical or chemical industries.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume